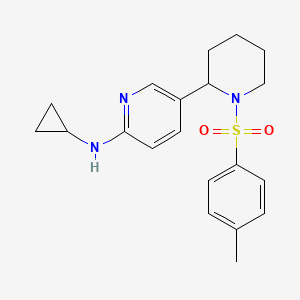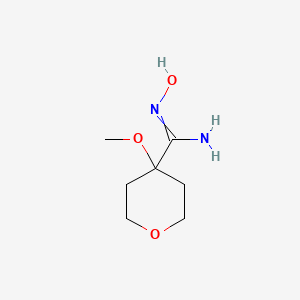![molecular formula C10H16N2O6 B11819950 Bis[3-(methylamino)oxetan-2-yl] oxalate](/img/structure/B11819950.png)
Bis[3-(methylamino)oxetan-2-yl] oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[3-(methylamino)oxetan-2-yl] oxalate is a chemical compound that features two oxetane rings, each substituted with a methylamino group Oxetanes are four-membered cyclic ethers known for their ring strain, which makes them reactive intermediates in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[3-(methylamino)oxetan-2-yl] oxalate typically involves the formation of the oxetane ring followed by functionalization with methylamino groups. One common method is the epoxide ring-opening reaction using trimethyloxosulfonium ylide, which forms the oxetane ring . The methylamino groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Bis[3-(methylamino)oxetan-2-yl] oxalate can undergo several types of chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form various oxygenated products.
Reduction: Reduction reactions can target the oxalate group or the oxetane ring.
Substitution: Nucleophilic substitution reactions can occur at the methylamino groups or the oxetane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and bromine (Br2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methylamino groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives, while reduction can yield alcohols or amines.
Aplicaciones Científicas De Investigación
Bis[3-(methylamino)oxetan-2-yl] oxalate has several applications in scientific research:
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Its potential as a precursor for bioactive molecules makes it a candidate for drug development.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism by which Bis[3-(methylamino)oxetan-2-yl] oxalate exerts its effects involves the reactivity of the oxetane ring and the oxalate group. The ring strain in the oxetane ring makes it susceptible to nucleophilic attack, leading to ring-opening reactions that can form various intermediates. These intermediates can then participate in further chemical transformations, targeting specific molecular pathways and enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Bis[3-(methylamino)oxetan-2-yl] oxalate is unique due to its dual oxetane rings and the presence of both methylamino and oxalate groups. This combination of functional groups provides a versatile platform for various chemical reactions and applications, distinguishing it from other oxetane derivatives.
Propiedades
Fórmula molecular |
C10H16N2O6 |
|---|---|
Peso molecular |
260.24 g/mol |
Nombre IUPAC |
bis[3-(methylamino)oxetan-2-yl] oxalate |
InChI |
InChI=1S/C10H16N2O6/c1-11-5-3-15-9(5)17-7(13)8(14)18-10-6(12-2)4-16-10/h5-6,9-12H,3-4H2,1-2H3 |
Clave InChI |
ZBQRPRGZAIUIOI-UHFFFAOYSA-N |
SMILES canónico |
CNC1COC1OC(=O)C(=O)OC2C(CO2)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-{[(dimethylamino)methylidene]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11819868.png)
![N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,18(23)-heptaen-7-amine](/img/structure/B11819869.png)



![N-[4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;dihydrochloride](/img/structure/B11819880.png)
![N-[1-(3-methoxy-4-phenylmethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B11819885.png)

![N-[3-(5-aminonaphthalen-1-yl)propyl]-N-tert-butylcarbamate](/img/structure/B11819902.png)
![ethyl (4aR,9bR)-6-bromo-5-[2-(methylamino)-2-oxoethyl]-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B11819908.png)

![N-(2-Amino-4-chlorophenyl)-3-[(4-methylpentan-2-YL)oxy]propanamide](/img/structure/B11819915.png)

![Tert-butyl 4-{2-[(aminomethyl)amino]ethyl}benzoate hydrochloride](/img/structure/B11819934.png)
